molecular formula C24H22N2O4 B2386578 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide CAS No. 922108-34-7

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide

Cat. No.: B2386578
CAS No.: 922108-34-7
M. Wt: 402.45
InChI Key: OWBMMTDIZWUXER-UHFFFAOYSA-N
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Description

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide is a useful research compound. Its molecular formula is C24H22N2O4 and its molecular weight is 402.45. The purity is usually 95%.
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Scientific Research Applications

Catalytic Enantioselective Synthesis

The catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines has been reported, leading to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives. These reactions are significant for synthesizing optically active compounds with high yields and enantioselectivities, using diaryl prolinol as the chiral ligand and Me2Zn as the zinc source under an air atmosphere. This methodology facilitates the preparation of chiral β-amino esters while preserving optical purity, showcasing the compound's utility in asymmetric synthesis and potential applications in developing new pharmaceuticals (Munck et al., 2017).

Antiallergic Activity

A series of 11-substituted 6,11-dihydrodibenz[b,e]oxepin-2-carboxylic acid derivatives, structurally related to the compound , demonstrated orally active antiallergic agents. These compounds exhibited potent inhibitory effects on passive cutaneous anaphylaxis in rats and bronchoconstriction in guinea pigs. The structure-activity relationship studies highlighted key elements required for enhanced antiallergic activities, including specific side chain and terminal carboxyl moiety arrangements on the dibenzoxepin ring system. Such findings indicate the compound's relevance in designing new antiallergic medications (Ohshima et al., 1992).

Synthetic and Medicinal Chemistry

Research on dibenzo-fused seven-membered nitrogen heterocycles, including dibenz[b,f][1,4]oxazepin derivatives, has shown efficient syntheses through tandem reduction-lactamization reactions. These synthetic strategies provide a basis for developing novel heterocyclic compounds with potential applications in medicinal chemistry, drug design, and pharmaceutical sciences (Bunce & Schammerhorn, 2006).

Bioactivity and Chemical Properties

Polyfluorinated dibenz[b,f][1,4]oxazepines have been synthesized, highlighting the compound class's diverse biological activities, primarily affecting the central nervous system. These studies not only demonstrate the chemical versatility of dibenzoxazepine derivatives but also their potential as leads for developing new CNS-active agents. The research into these compounds' syntheses and properties paves the way for future investigations into their mechanistic roles in biological systems and their applications in neuropharmacology (Gerasimova et al., 1989).

Properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(3-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-3-26-20-9-4-5-10-22(20)30-21-12-11-17(14-19(21)24(26)28)25-23(27)15-29-18-8-6-7-16(2)13-18/h4-14H,3,15H2,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBMMTDIZWUXER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)COC4=CC=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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